

CY-09's chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY-09

Cat. No.: B606855

[Get Quote](#)

An In-depth Technical Guide to **CY-09**: A Direct NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **CY-09**, a selective and direct inhibitor of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Chemical Structure and Properties

CY-09 is a small molecule inhibitor with the following chemical characteristics:

Chemical Structure:

Table 1: Chemical and Physical Properties of **CY-09**

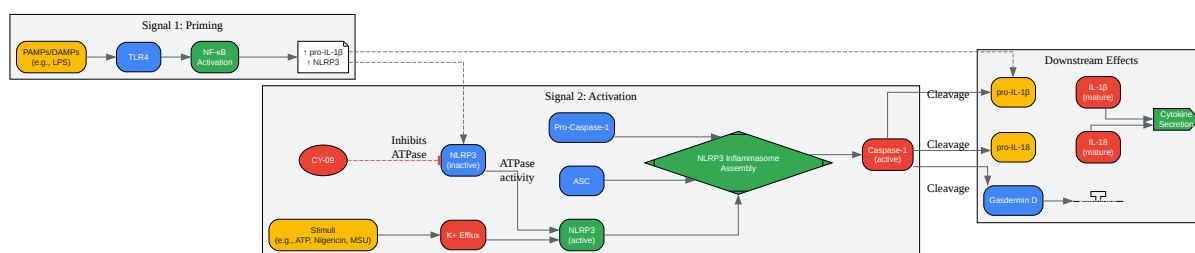
Property	Value	Reference
IUPAC Name	4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid	[1][2]
Molecular Formula	C ₁₉ H ₁₂ F ₃ NO ₃ S ₂	[1][3][4]
Molecular Weight	423.43 g/mol	[1][3][4]
CAS Number	1073612-91-5	[1][3][4]
Appearance	Crystalline solid	
Solubility	Soluble in DMSO and DMF	[3]
SMILES	<chem>O=C(O)c1ccc(/C=C/2\SC(=S)N(Cc3ccccc(c3)C(F)(F)F)C2=O)cc1</chem>	[4]
InChI	InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)	

Mechanism of Action: Targeting the NLRP3 Inflammasome

CY-09 is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[5][6] This interaction inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] By preventing inflammasome assembly, **CY-09** effectively blocks the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[5][6]

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a key component of the innate immune system, activated by a two-step process: priming (Signal 1) and activation (Signal 2).



[Click to download full resolution via product page](#)

NLRP3 Inflammasome Activation Pathway and Inhibition by **CY-09**.

Quantitative Data

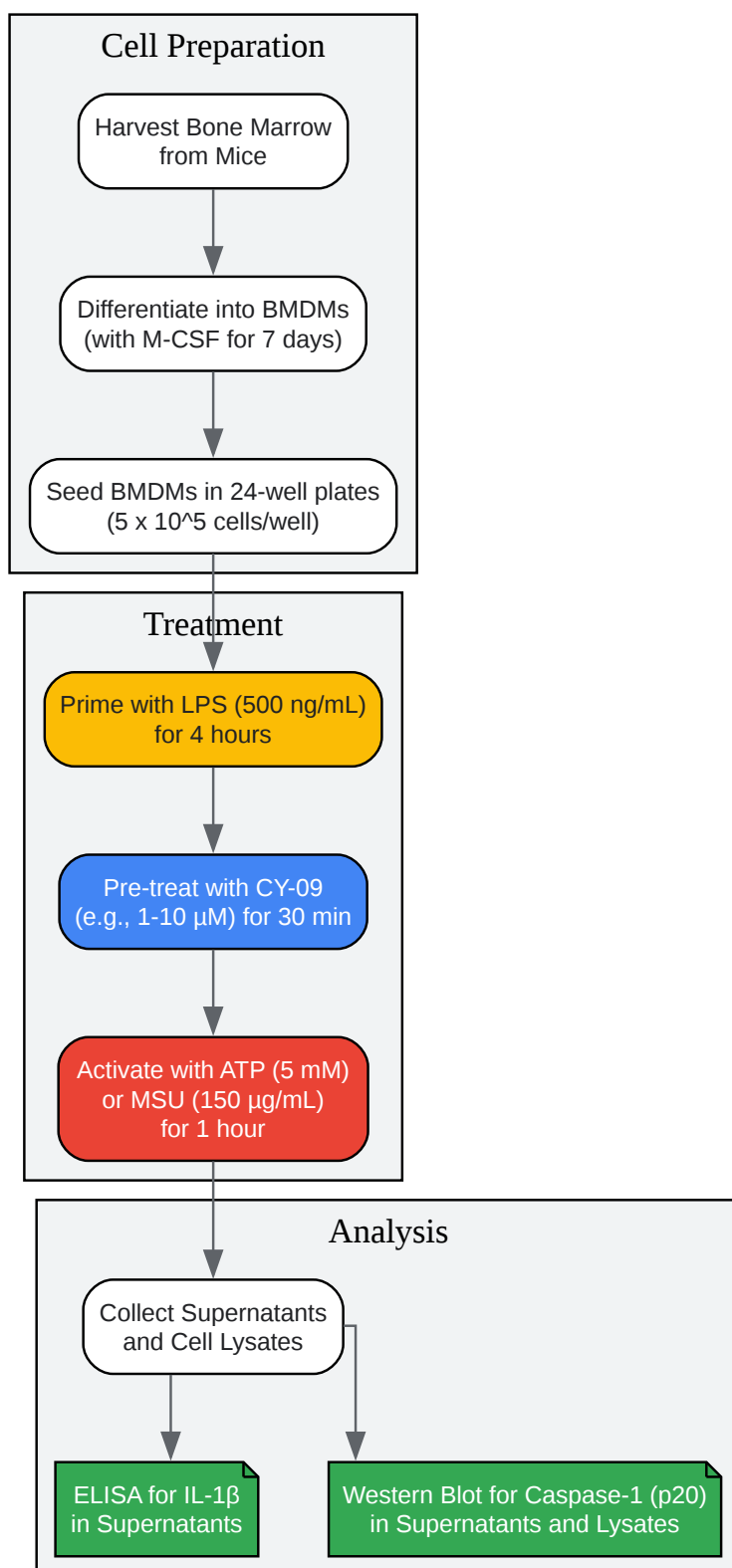
Table 2: In Vitro and In Vivo Efficacy of **CY-09**

Parameter	Value	Model System	Reference
Binding Affinity (Kd)	500 nM	Purified NLRP3 protein	[3][4]
IC ₅₀ (CYP1A2)	18.9 µM	Human liver microsomes	[7]
IC ₅₀ (CYP2C9)	8.18 µM	Human liver microsomes	[7]
IC ₅₀ (CYP2C19)	>50 µM	Human liver microsomes	[7]
IC ₅₀ (CYP2D6)	>50 µM	Human liver microsomes	[7]
IC ₅₀ (CYP3A4)	26.0 µM	Human liver microsomes	[7]
Inhibition of IL-1β Secretion	Dose-dependent (1-10 µM)	LPS-primed BMDMs (activated with MSU, nigericin, ATP)	[5][6]
Inhibition of Neutrophil Influx	Significant reduction at 40 mg/kg (i.p.)	Mouse model of MSU-induced peritonitis	[5][8]
Reduction of Serum IL-1β	Significant reduction at 40 mg/kg (i.p.)	Mouse model of MSU-induced peritonitis	[5][8]
Oral Bioavailability	72%	C57BL/6J mice	[7]
Half-life (in vivo)	2.4 hours	C57BL/6J mice	[7]

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by **CY-09**.



[Click to download full resolution via product page](#)

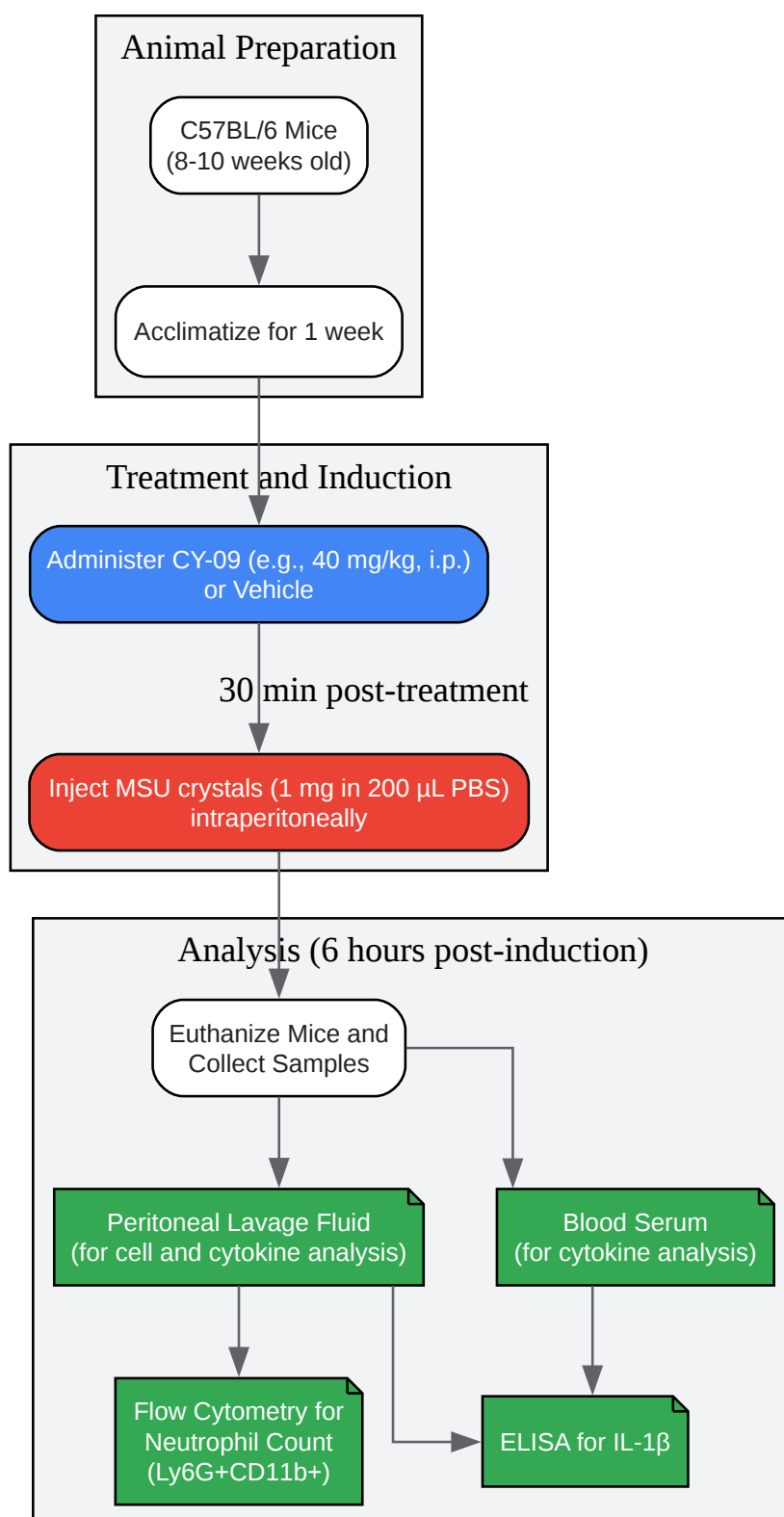
Workflow for In Vitro NLRP3 Inflammasome Inhibition Assay.

Methodology:

- **Cell Culture:** Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
- **Priming:** BMDMs are seeded in 24-well plates at a density of 5×10^5 cells per well and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.
- **Inhibition:** After priming, cells are pre-treated with various concentrations of **CY-09** (e.g., 1, 5, 10 μ M) or vehicle (DMSO) for 30 minutes.
- **Activation:** NLRP3 inflammasome is activated by adding 5 mM ATP for 1 hour or 150 μ g/mL monosodium urate (MSU) crystals for 6 hours.
- **Sample Collection:** Supernatants are collected for cytokine analysis, and cell lysates are prepared for Western blot analysis.
- **Analysis:**
 - **ELISA:** IL-1 β levels in the supernatants are quantified using a commercial ELISA kit according to the manufacturer's instructions.
 - **Western Blot:** Proteins from cell lysates and supernatants are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against caspase-1 (to detect the cleaved p20 subunit) and a loading control (e.g., β -actin).

In Vivo Mouse Model of Gouty Arthritis

This protocol describes the induction of acute gouty inflammation in mice using MSU crystals and the evaluation of **CY-09**'s therapeutic efficacy.



[Click to download full resolution via product page](#)

Workflow for In Vivo Gouty Arthritis Model and **CY-09** Efficacy Testing.

Methodology:

- Animals: Male C57BL/6 mice (8-10 weeks old) are used.
- Treatment: Mice are intraperitoneally (i.p.) injected with **CY-09** (e.g., 40 mg/kg) or vehicle.
- Induction of Peritonitis: 30 minutes after treatment, mice are i.p. injected with 1 mg of MSU crystals suspended in 200 μ L of sterile PBS.
- Sample Collection: 6 hours after MSU injection, mice are euthanized. Peritoneal lavage is performed by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid. Blood is collected via cardiac puncture.
- Analysis:
 - Neutrophil Influx: The number of neutrophils (Ly6G⁺CD11b⁺ cells) in the peritoneal lavage fluid is determined by flow cytometry.
 - Cytokine Measurement: IL-1 β levels in the peritoneal lavage fluid and serum are quantified by ELISA.

Conclusion

CY-09 is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile and potent inhibitory activity make it a valuable tool for research into NLRP3-driven diseases and a promising candidate for further therapeutic development. The detailed protocols provided in this guide are intended to facilitate the investigation of **CY-09** and other NLRP3 inhibitors in various experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CY-09's chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606855#cy-09-s-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com